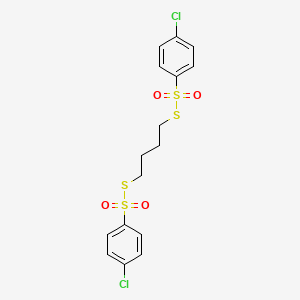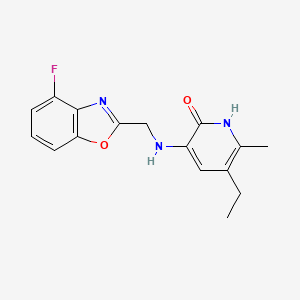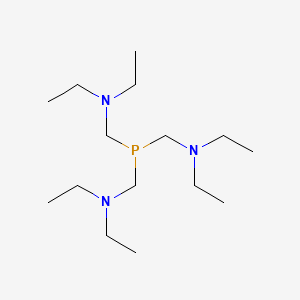
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is a tertiary phosphine compound. Tertiary phosphines are a class of organophosphorus compounds that contain a phosphorus atom bonded to three carbon atoms. These compounds are widely used in various fields, including catalysis, organic synthesis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphines in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then deprotonated to yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often involves the use of Grignard reagents or organolithium compounds. These reagents react with chlorophosphines to form the corresponding phosphine compounds. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent oxidation of the phosphine .
Analyse Des Réactions Chimiques
Types of Reactions
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the corresponding phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as borane-dimethylsulfide complex are used.
Substitution: Reactions typically involve electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphine.
Substitution: Formation of new phosphine derivatives.
Applications De Recherche Scientifique
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine involves its ability to coordinate with metal centers. The phosphorus atom in the compound acts as a nucleophile, forming a bond with the metal center. This coordination can activate the metal center, enhancing its catalytic activity. The compound can also participate in redox reactions, where it can be oxidized or reduced, influencing the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three methoxy-substituted phenyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: A phosphine with three trimethoxy-substituted phenyl groups.
Uniqueness
N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine is unique due to its specific structure, which includes diethylamino groups. This structure imparts distinct electronic and steric properties, making it suitable for specific catalytic applications. The presence of diethylamino groups can also influence the compound’s solubility and reactivity compared to other tertiary phosphines .
Propriétés
Numéro CAS |
16111-57-2 |
|---|---|
Formule moléculaire |
C15H36N3P |
Poids moléculaire |
289.44 g/mol |
Nom IUPAC |
N-[bis(diethylaminomethyl)phosphanylmethyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3 |
Clé InChI |
OLAVNUMCBMWBMW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CP(CN(CC)CC)CN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12791111.png)
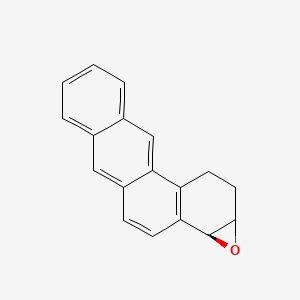
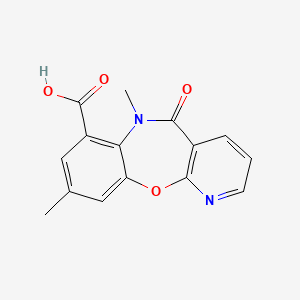

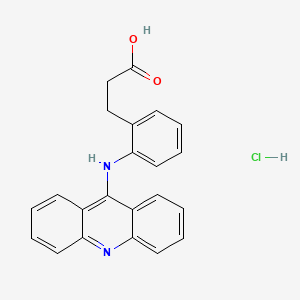

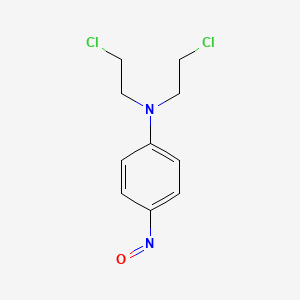

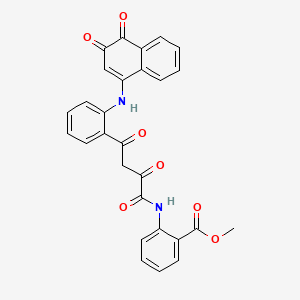
![[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B12791166.png)
